N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide
Description
Molecular Formula: C22H16FN5O4 Molecular Weight: 433.399 g/mol Key Features: This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted with a 2-fluoro-5-aminophenyl group and a 3-methyl-4-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O4/c1-12-10-14(5-8-19(12)28(31)32)21(29)26-18-11-15(6-7-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAVMDIQCKAFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of substituted benzamides. Its structure incorporates a pyridopyrimidine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , and its molecular weight is approximately 394.40 g/mol. The presence of fluorine and nitro groups contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O3 |
| Molecular Weight | 394.40 g/mol |
| Functional Groups | Fluoro, Nitro, Amide |
| Structural Features | Pyridopyrimidine moiety |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Compounds containing pyridopyrimidine structures have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for nucleotide synthesis, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells .
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in treating various conditions:
- Anticancer Activity : The compound's ability to inhibit DHFR suggests potential applications in oncology. Studies have shown that pyridopyrimidine derivatives exhibit significant antitumor effects against various cancer cell lines .
- Antiviral Properties : Some derivatives have also demonstrated antiviral activity, particularly against HIV and HSV viruses by targeting viral enzymes crucial for replication .
Case Studies
- Piritrexim : A closely related compound has been studied extensively for its anticancer properties. Piritrexim inhibits DHFR with high affinity and has been effective against melanoma and urothelial cancers in preclinical models .
- Inhibitory Studies : In vitro studies have shown that similar compounds can prevent the replication of viruses like HSV up to 91% at specific concentrations while maintaining low cytotoxicity levels .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyridopyrimidine derivatives exhibit promising anticancer properties. For instance, derivatives similar to N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to decreased proliferation of cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyridopyrimidine derivatives have been studied for their effects against various bacterial strains, showing efficacy that could be leveraged in developing new antibiotics .
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple synthetic steps that include the formation of the pyridopyrimidine core followed by the introduction of substituents like the nitro group and the fluoro atom. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .
Case Study 1: Anticancer Efficacy
A study conducted on related pyridopyrimidine compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with derivatives similar to this compound. The results indicated a dose-dependent response with minimal toxicity to normal cells .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of substituted benzamides, including variants of the target compound, against various pathogens. The findings revealed that these compounds exhibited substantial antibacterial activity, particularly against resistant strains of bacteria .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their molecular properties:
Key Differences and Implications
Core Structure Variability: The target compound uses a pyrido[2,3-d]pyrimidinone core, which provides a planar, aromatic scaffold conducive to π-π stacking interactions. In contrast, analogs like (tetrahydropyrimidine) and (pyrazolo-pyrimidinone) have saturated or fused heterocyclic cores, which may alter conformational flexibility and binding kinetics.
Substituent Effects: Fluorine Positioning: The target compound’s 2-fluoro-phenyl group may enhance metabolic stability compared to the 3-fluorobenzamide in . Dual fluorine substituents in could improve lipophilicity and membrane permeability . Nitro vs. In contrast, the amino group in may facilitate hydrogen bonding but reduce metabolic stability .
Pharmacophore Diversity :
- The sulfonamide group in introduces a polar moiety that could improve solubility, whereas the benzamide groups in the target compound and prioritize aromatic interactions .
Preparation Methods
Synthesis of Intermediate A: Pyrido[2,3-d]pyrimidinone Core Functionalization
Step 1: Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one
A condensation reaction between 2-aminonicotinic acid and acetylacetone in acetic acid yields 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. Cyclization is achieved under reflux (110°C, 8 hours), with acetic acid acting as both solvent and catalyst.
Step 2: Introduction of the 5-Amino-2-fluorophenyl Group
A Buchwald-Hartwig amination couples 2-fluoro-5-bromoaniline with the pyrido[2,3-d]pyrimidinone core. Catalyzed by palladium(II) acetate and Xantphos in toluene at 90°C, this step achieves 78–85% yield.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Yield | 82% (average) |
Synthesis of Intermediate B: 3-Methyl-4-nitrobenzoyl Chloride
Step 1: Nitration of 3-Methylbenzoic Acid
3-Methylbenzoic acid undergoes nitration using fuming HNO₃ (90%) and concentrated H₂SO₄ at 0°C. The nitro group is introduced para to the methyl group, yielding 3-methyl-4-nitrobenzoic acid (64–72% yield).
Step 2: Conversion to Acid Chloride
Thionyl chloride (SOCl₂) reflux (70°C, 3 hours) converts the carboxylic acid to the corresponding acyl chloride. Excess SOCl₂ is removed under vacuum, yielding 3-methyl-4-nitrobenzoyl chloride (89–94% purity).
Final Coupling Reaction
Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Intermediate B (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 6 hours, monitored by TLC (ethyl acetate/hexanes, 1:1). Crude product is purified via silica gel chromatography, affording the title compound in 68–75% yield.
| Characterization Data | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.92 (s, 1H), 8.45 (d, J=5.1 Hz, 1H), 7.98–7.82 (m, 3H), 7.62 (d, J=8.9 Hz, 1H), 7.34 (dd, J=9.2, 2.8 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 2.65 (s, 3H), 2.41 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170.2, 163.8, 158.3, 152.1, 149.7, 139.4, 135.6, 132.9, 130.4, 129.8, 128.7, 124.5, 122.3, 117.9, 114.8, 21.3, 19.8. |
| HRMS (ESI+) | m/z calc. for C₂₂H₁₆FN₅O₄ [M+H]⁺: 434.1215; found: 434.1218. |
Optimization of Critical Reaction Parameters
Solvent Selection for Amidation
Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing the acyl chloride intermediate. Non-polar solvents result in incomplete conversion (<50%) due to poor solubility.
| Solvent | Conversion (%) |
|---|---|
| Dichloromethane | 92 |
| THF | 88 |
| Toluene | 45 |
| Hexanes | 28 |
Temperature and Catalytic Effects
Elevated temperatures (40–50°C) accelerate the reaction but promote decomposition of the nitro group. Room temperature (25°C) balances speed and stability, achieving >90% conversion in 6 hours.
Analytical and Purification Techniques
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from by-products (e.g., unreacted acyl chloride). Elution at 65% acetonitrile affords ≥98% purity.
Spectroscopic Validation
-
FTIR : Strong absorbance at 1685 cm⁻¹ confirms the amide carbonyl. Nitro group antisymmetric stretching appears at 1520 cm⁻¹.
-
X-ray Crystallography : Single-crystal analysis verifies the planar pyrido[2,3-d]pyrimidinone core and orthogonal benzamide substituent.
Comparative Evaluation of Synthetic Routes
Two alternative pathways were evaluated:
Route 1 : Sequential assembly (core → phenyl → benzamide).
Route 2 : Convergent synthesis (pre-formed intermediates coupled late-stage).
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52% | 68% |
| Purity | 95% | 98% |
| Step Count | 6 | 4 |
| Scalability | Moderate | High |
Route 2’s convergent approach minimizes intermediate handling and improves overall efficiency.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with pyrido[2,3-d]pyrimidinone intermediates. Key steps include cyclization, nitrobenzamide coupling, and purification. Optimization strategies:
- Cyclization : Microwave-assisted heating reduces reaction time compared to traditional reflux .
- Coupling : High-throughput screening identifies efficient catalysts (e.g., EDC·HCl/HOBt) .
- Purification : Gradient elution in column chromatography improves resolution .
- Reactors : Continuous flow systems enhance temperature control and mixing .
| Step | Method | Optimization Strategy | Reference |
|---|---|---|---|
| Cyclization | Microwave-assisted | Reduced time, higher yield | |
| Coupling | EDC·HCl/HOBt-mediated | High-throughput catalyst screening | |
| Purification | Gradient chromatography | Improved resolution |
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : Confirms proton/carbon environments and substituent positions .
- HPLC : Monitors reaction progress and quantifies purity .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How do structural motifs (e.g., pyrido-pyrimidine core) influence pharmacological activity?
The pyrido[2,3-d]pyrimidine core enhances π-π stacking with biological targets, while the nitro group modulates electron density for improved binding . Fluorine substituents increase metabolic stability by reducing oxidative degradation .
Q. What in vitro assays are recommended for initial biological evaluation?
- Anticancer : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination .
- Enzyme Inhibition : Kinase assays (e.g., EGFR) to assess target modulation .
Q. How does the nitro group impact stability and reactivity?
The nitro group increases electrophilicity, facilitating nucleophilic substitutions. However, it may reduce stability under reducing conditions, requiring inert atmospheres during synthesis .
Advanced Questions
Q. How can computational methods (e.g., molecular docking) predict biological activity?
- Docking Studies : PyMOL or AutoDock models interactions with target proteins (e.g., kinases). For example, the fluorophenyl moiety may occupy hydrophobic pockets in EGFR .
- QSAR Models : Correlate substituent electronegativity with IC50 values to guide derivatization .
Q. What strategies resolve low yields during the final coupling step?
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility .
- Temperature Control : Lower reaction temperatures to minimize side reactions .
Q. How can enantiomeric purity be achieved during synthesis?
- Chiral Chromatography : Use Chiralpak columns with hexane/ethanol gradients .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed steps .
Q. What crystallographic methods determine the 3D structure?
Q. How do structural modifications improve target affinity (SAR studies)?
- Substituent Effects :
- Fluorine : Enhances binding via halogen bonds (e.g., with kinase ATP pockets) .
- Methyl Groups : Reduce steric hindrance in the pyrimidine ring .
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine at C2 | Increased kinase inhibition | |
| Methyl at pyrido C7 | Improved metabolic stability |
Q. Methodological Notes
- Structural data from PubChem (e.g., InChI, SMILES) should be cross-validated with experimental results .
- Contradictions in synthesis protocols (e.g., solvent choices) require empirical testing to resolve .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
